molecular formula C15H16N2O2 B079550 N-(3-Nitrobenzyl)-2-phenylethanamine CAS No. 104720-70-9

N-(3-Nitrobenzyl)-2-phenylethanamine

Cat. No.: B079550
CAS No.: 104720-70-9
M. Wt: 256.3 g/mol
InChI Key: LLMBTUCGGDSIQU-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzyl)-2-phenylethanamine is an organic compound characterized by the presence of a nitro group attached to a benzyl moiety and a phenylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine typically involves the nitration of benzyl compounds followed by amination. One common method is the nitration of benzyl chloride to form 3-nitrobenzyl chloride, which is then reacted with 2-phenylethanamine under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Nitrobenzyl)-2-phenylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-Nitrobenzyl)-2-phenylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of N-(3-Nitrobenzyl)-2-phenylethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as a precursor to other bioactive molecules through metabolic transformations .

Comparison with Similar Compounds

  • 3-Nitrobenzyl alcohol
  • 3-Nitrobenzyl chloride
  • 3-Nitrobenzyl bromide

Comparison: N-(3-Nitrobenzyl)-2-phenylethanamine is unique due to its phenylethanamine backbone, which imparts distinct chemical and biological properties compared to other nitrobenzyl derivatives. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMBTUCGGDSIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344415
Record name N-(3-Nitrobenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104720-70-9
Record name N-(3-Nitrobenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the compound (630 mg) obtained in Example 42 and triethylamine (768 mg) in acetonitrile (20 ml), benzyl bromide (778 mg) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 1 h and, after addition of water, extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=4:1) to give 925 mg of the titled compound (yield, 95%).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
768 mg
Type
reactant
Reaction Step One
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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